Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
CAS No.:
Cat. No.: VC20472566
Molecular Formula: C11H18O4
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18O4 |
|---|---|
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
| Standard InChI | InChI=1S/C11H18O4/c1-3-11(9(12)14-4-2)10(15-11)5-7-13-8-6-10/h3-8H2,1-2H3 |
| Standard InChI Key | WMRYHRMBVGKTNA-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(C2(O1)CCOCC2)C(=O)OCC |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Stereochemical Features
Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate possesses the molecular formula C₁₁H₁₈O₄, derived from its parent structure, ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate (C₉H₁₄O₄), through the addition of two ethyl groups . The spiro center at position 2 connects a six-membered 1,6-dioxane ring and a five-membered cyclopropane-like ring, creating a rigid bicyclic framework. The ethyl substituent at position 2 introduces steric hindrance, potentially influencing the compound’s conformational flexibility and interactions with biological targets.
Table 1: Comparative Structural Data for Spirocyclic Ethyl Esters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate | C₉H₁₄O₄ | 186.20 | None |
| Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | C₁₁H₁₈O₄ | 214.26 | 2-Ethyl |
| Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | C₁₁H₁₈O₄ | 214.26 | 5-Methyl, 7-Methyl |
The stereoelectronic effects of the ethyl group may stabilize certain conformers, as observed in related spiro compounds where alkyl substituents enhance metabolic stability.
Spectroscopic and Computational Characterization
While experimental spectral data for the target compound are unavailable, analogs such as ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate exhibit distinctive NMR signals:
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¹H NMR: Resonances at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.5–4.2 ppm (dioxane O–CH₂), and δ 4.1–4.3 ppm (ester O–CH₂) .
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¹³C NMR: Carbonyl carbons appear near δ 170 ppm, with spiro carbons between δ 60–80 ppm.
Computational models predict that the 2-ethyl group reduces ring strain in the spiro system compared to unsubstituted analogs, as evidenced by lower heat of formation values in molecular mechanics simulations.
Synthesis and Production Strategies
Synthetic Routes
The synthesis of ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate likely follows a multi-step pathway analogous to its dimethyl counterpart:
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Formation of the Spiro Core: A [2+2] cycloaddition between an epoxide and a strained alkene, catalyzed by Lewis acids such as BF₃·OEt₂, generates the spirocyclic framework.
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Esterification: Introduction of the ethyl ester group via nucleophilic acyl substitution, using ethyl chloroformate in the presence of a base like triethylamine.
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Alkylation: Addition of the 2-ethyl group through Friedel-Crafts alkylation or Grignard reaction, requiring stringent temperature control (−78°C to 0°C) to avoid side reactions.
Key Reaction Conditions:
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Solvent: Anhydrous dichloromethane or tetrahydrofuran.
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Catalysts: BF₃·OEt₂ for cycloaddition; Pd/C for hydrogenation steps.
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Yield Optimization: Reaction times of 12–24 hours and stoichiometric ratios of 1:1.2 (epoxide:alkene) maximize product formation.
Industrial-Scale Production Challenges
Scaling up synthesis presents challenges due to the compound’s oxygen-sensitive intermediates and exothermic reactions. Continuous flow reactors are proposed to mitigate these issues by improving heat dissipation and reducing oxidative degradation.
Chemical Reactivity and Functional Transformations
Hydrolysis and Decarboxylation
The ethyl ester moiety undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid, a reaction critical for prodrug activation:
Decarboxylation at elevated temperatures (>150°C) produces CO₂ and a simplified spiro ether, which may serve as a building block for polymers .
Ring-Opening Reactions
The dioxaspiro ring is susceptible to nucleophilic attack. For example, treatment with LiAlH₄ cleaves the ether linkage, generating diol intermediates that can be further functionalized.
Biological Activity and Mechanism of Action
Spliceosome Modulation
While direct evidence is lacking, structural similarities to pladienolide B suggest potential activity as mRNA splicing modulators . The spirocyclic core may intercalate into spliceosome complexes, disrupting pre-mRNA processing .
Applications in Scientific Research
Medicinal Chemistry
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Lead Optimization: The ethyl group’s steric bulk aids in tuning pharmacokinetic properties, such as metabolic half-life.
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Targeted Protein Degradation: Spiro compounds are explored as E3 ligase binders in PROTAC designs.
Materials Science
The rigid spiro framework serves as a monomer for high-performance polymers with applications in gas separation membranes .
Future Directions and Challenges
Unresolved Questions
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Stereochemical Control: Asymmetric synthesis methods are needed to produce enantiopure forms for pharmacological studies.
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In Vivo Efficacy: Animal models are required to validate antitumor activity observed in vitro .
Technological Advancements
Machine learning-driven QSAR models could accelerate the discovery of derivatives with improved selectivity and potency.
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